molecular formula C13H15N7O2 B2735846 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-63-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2735846
CAS No.: 2034201-63-1
M. Wt: 301.31
InChI Key: LKHPRTKTZBIIDJ-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Pyrazolo[3, 4]pyrimidine Derivatives

A novel β-enaminonitrile of a 1-(6-p-tolyl-pyridazin-3-yl)-pyrazole derivative was formed, leading to the preparation of various pyrazoles and pyrazolo[3, 4-d]-pyrimidines, some of which showed potent antimicrobial activity (Shamroukh, Rashad, & Sayed, 2005).

Antibacterial and Antifungal Activity

New pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones were evaluated for their antimicrobial activity. Some compounds demonstrated significant activity against Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013).

Chemical Synthesis and Structural Insights

Novel Guanine Analogue Synthesis

The synthesis of a new guanine analogue, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, was explored. Although it didn't possess the antiviral activity of 3-deazaguanine, its synthesis provides insights into the structural analogues of nucleobases (Ehler, Robins, & Meyer, 1977).

Synthesis of Pyrazolo[5,1-c]triazines and Other Derivatives

Efforts to synthesize derivatives containing the benzofuran moiety led to the creation of various compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine derivatives, showcasing the versatility of these chemical frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-7-12(8(2)16-15-7)13(21)14-6-10-18-17-9-4-5-11(22-3)19-20(9)10/h4-5H,6H2,1-3H3,(H,14,21)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPRTKTZBIIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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